CYP2D6 Inhibition: 1-2 Order Magnitude Weaker Potency vs. Parent Quinidine
Quinidine N-oxide acts as a CYP2D6 inhibitor but its potency is dramatically reduced compared to the parent drug quinidine. In a yeast-expressed CYP2D6 system, quinidine N-oxide exhibited a Ki value of 1.5 µM, which is one to two orders of magnitude weaker than quinidine itself (Ki = 0.02–0.04 µM) [1]. This data provides a critical quantitative benchmark: while quinidine is a highly potent CYP2D6-inactivating agent, its N-oxide metabolite contributes negligibly to in vivo cytochrome P450 inhibition.
| Evidence Dimension | CYP2D6 inhibitory potency (Ki) |
|---|---|
| Target Compound Data | Ki = 1.5 µM (Quinidine N-oxide) |
| Comparator Or Baseline | Ki = 0.02–0.04 µM (Quinidine) |
| Quantified Difference | Approximately 37.5-fold to 75-fold less potent |
| Conditions | Yeast-expressed human CYP2D6 microsomal assay, substrate: bufuralol 1'-hydroxylation |
Why This Matters
This differential validates the requirement for a pharmacologically inert N-oxide standard to accurately deconvolute parent drug versus metabolite contribution in CYP2D6-mediated DDI studies.
- [1] Ching, M. S., et al. (1995). Potent inhibition of yeast-expressed CYP2D6 by dihydroquinidine, quinidine, and its metabolites. Biochemical Pharmacology, 50(6), 833-837. https://doi.org/10.1016/0006-2952(95)00207-H View Source
